4-(4-Iodobenzoyl)thiobenzaldehyde
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Overview
Description
4-(4-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both an iodobenzoyl and a thiobenzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodobenzoyl)thiobenzaldehyde typically involves the introduction of an iodine atom into a benzoyl group followed by the incorporation of a thiobenzaldehyde moiety. One common method involves the reaction of 4-iodobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodobenzoyl)thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Iodobenzoyl)thiobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-Iodobenzoyl)thiobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzaldehyde: Shares the iodobenzoyl group but lacks the thiobenzaldehyde moiety.
4-Iodobenzoic Acid: Contains an iodobenzoyl group with a carboxylic acid functionality instead of the thiobenzaldehyde group.
4-Iodobenzoyl Chloride: A precursor in the synthesis of 4-(4-Iodobenzoyl)thiobenzaldehyde, featuring a reactive acyl chloride group.
Uniqueness
This compound is unique due to the combination of the iodobenzoyl and thiobenzaldehyde groups, which imparts distinct chemical reactivity and potential applications. The presence of both an electrophilic iodine atom and a nucleophilic sulfur atom allows for diverse chemical transformations and interactions.
Properties
Molecular Formula |
C14H9IOS |
---|---|
Molecular Weight |
352.19 g/mol |
IUPAC Name |
4-(4-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-13-7-5-12(6-8-13)14(16)11-3-1-10(9-17)2-4-11/h1-9H |
InChI Key |
PABMUNHGRUSTSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=S)C(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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